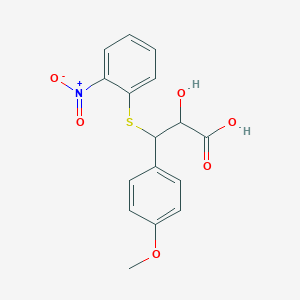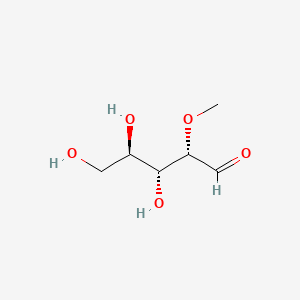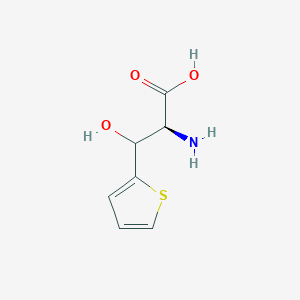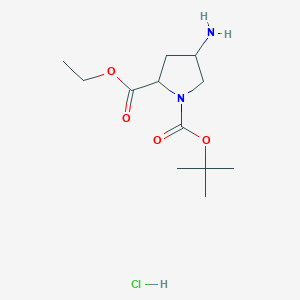
1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol . This reaction is catalyzed by acids and proceeds under mild conditions. The specific synthetic route for this compound involves the reaction of 2-ethyl-2-(5-methoxyheptyl)aldehyde with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form stable complexes with various substrates, facilitating chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog with similar chemical properties.
2-Ethyl-2-methyl-1,3-dioxolane: Another derivative with different substituents.
2-Methyl-1,3-dioxolane: A related compound with a methyl group instead of an ethyl group.
Uniqueness
1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)- is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C13H26O3 |
|---|---|
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H26O3/c1-4-12(14-3)8-6-7-9-13(5-2)15-10-11-16-13/h12H,4-11H2,1-3H3 |
Clé InChI |
PYXVZXBWKIGTNS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCC1(OCCO1)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)




![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)






